JK184

Übersicht

Beschreibung

JK184 ist eine niedermolekulare Verbindung, die für ihre potente Hemmung des Hedgehog-Signalwegs bekannt ist. Dieser Weg spielt eine entscheidende Rolle bei der Embryonalentwicklung und der Gewebshomöostase, und seine Dysregulation ist mit verschiedenen Krebsarten verbunden, darunter Basalzellkarzinom und Medulloblastom . This compound hat sich in der Krebstherapie als vielversprechend erwiesen, indem es die Apoptose von Tumorzellen induziert und Immunantworten moduliert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung umfasst. Die Synthese beginnt typischerweise mit der Herstellung von 4-Ethoxyphenylamine, das dann mit 2-Methylimidazo[1,2-a]pyridin-3-carbaldehyd umgesetzt wird, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird mit 2-Aminothiazol cyclisiert, um this compound zu ergeben .

Industrielle Produktionsmethoden

Für die industrielle Produktion wird this compound häufig unter optimierten Reaktionsbedingungen hergestellt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern. Das Endprodukt wird durch Umkristallisation oder Chromatographietechniken gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nucleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation von this compound Oxide ergeben, während die Reduktion reduzierte Derivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Differenzierung und Apoptose.

Industrie: Wird bei der Entwicklung neuartiger Krebstherapien und Medikamentenverabreichungssysteme eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Hedgehog-Signalweg hemmt. Es zielt speziell auf die Gliom-assoziierten Onkogen-Homolog (Gli)-Transkriptionsfaktoren ab und verhindert deren Aktivierung und die anschließende Transkription von Zielgenen. Diese Hemmung führt zu einer reduzierten Zellproliferation und einer erhöhten Apoptose in Krebszellen . Zusätzlich moduliert this compound Immunantworten, indem es die Aktivität von chimären Antigenrezeptor-T-Zellen und Immuncheckpoint-Blockaden verstärkt .

Wissenschaftliche Forschungsanwendungen

JK184 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.

Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

Industry: Utilized in the development of novel cancer therapies and drug delivery systems.

Wirkmechanismus

Target of Action

JK184 primarily targets the Hedgehog (Hh) signaling pathway , a critical regulator of embryonic patterning . It is known to inhibit the glioma-dependent transcriptional activity within this pathway . This compound can also bind and inhibit alcohol dehydrogenase 7 (Adh7) .

Mode of Action

This compound acts as a potent inhibitor of microtubule assembly . It can either negatively or positively regulate the Gli family of transcription factors, depending on the mechanism by which the pathway is activated . This compound’s interaction with its targets leads to changes in the cellular processes regulated by these targets.

Biochemical Pathways

This compound’s primary effect is on the Hedgehog signaling pathway . It inhibits the pathway by destabilizing microtubules . This compound also affects the Akt/mTOR pathway in breast cancer cells, inducing autophagy .

Pharmacokinetics

While this compound shows potent anti-proliferative activity in tumor models, it has a poor pharmacokinetic profile and bioavailability . Its circulation time in the blood is prolonged when entrapped in polymeric micelles .

Result of Action

This compound intervention induces cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . It has been shown to induce more apoptosis and block proliferation of certain tumor cells . This compound also exerts antitumor activities and strongly synergizes with certain therapies in vivo .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, this compound encapsulated in polymeric micelles shows a stronger inhibition of Gli expression in the Hedgehog signaling pathway, which plays an important role in pancreatic carcinoma . This suggests that the formulation of this compound can significantly impact its therapeutic effectiveness.

Biochemische Analyse

Biochemical Properties

JK184 plays a crucial role in biochemical reactions by inhibiting the Hedgehog signaling pathway. It interacts with several biomolecules, including alcohol dehydrogenase 7 and microtubules. This compound blocks sonic hedgehog-induced Gli transcription with an IC50 of 30 nM and disrupts Hedgehog signaling by inhibiting alcohol dehydrogenase 7 and depolymerizing microtubules . These interactions are essential for its function as a Hedgehog pathway antagonist.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in tumor cells by inhibiting the Hedgehog signaling pathway. In breast cancer cells, this compound intervention leads to cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . Additionally, this compound modulates B7-H3 CAR T cells to an effector memory phenotype and promotes cytokine secretion, enhancing the antitumor activities of CAR T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a Hedgehog pathway inhibitor. This compound inhibits Gli-dependent transcriptional activity in a dose-dependent manner, significantly reducing the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 6.3 μg/mL after three days of incubation . It also induces autophagy by inhibiting the Akt/mTOR pathway in breast cancer cells . These molecular interactions are critical for its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits good anti-proliferative activity in subcutaneous Panc-1 and BxPC-3 tumor models when administered intravenously at 5 mg/kg . It has a poor pharmacokinetic profile and bioavailability, which may affect its long-term stability and efficacy . The induction of autophagy by this compound is dose- and time-dependent, suggesting that its effects may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 5 mg/kg, this compound exhibits significant anti-proliferative activity in tumor models . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications. The compound’s poor pharmacokinetic profile and bioavailability also necessitate careful consideration of dosage in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate autophagy and cell proliferation. It inhibits the Akt/mTOR pathway, leading to the induction of autophagy in breast cancer cells . This pathway is crucial for its antitumor effects, as it compromises the antiproliferative effect of this compound. The compound’s interactions with metabolic enzymes and cofactors play a significant role in its overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is designed to antagonize Hedgehog signaling by inhibiting Gli-dependent transcriptional activity, which affects its localization and accumulation within cells . Its poor pharmacokinetic profile and bioavailability also impact its distribution in vivo .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It targets microtubules and disrupts their polymerization, which is essential for its role as a Hedgehog pathway inhibitor . The compound’s ability to induce autophagy via the Akt/mTOR pathway also suggests that it may localize to specific cellular compartments involved in autophagy regulation . These targeting signals and post-translational modifications are crucial for its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

JK184 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically starts with the preparation of 4-ethoxyphenylamine, which is then reacted with 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde to form an intermediate. This intermediate undergoes cyclization with 2-aminothiazole to yield this compound .

Industrial Production Methods

For industrial production, this compound is often prepared using optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

JK184 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclopamin: Ein weiterer Hedgehog-Weghemmstoff, jedoch mit einem anderen Wirkmechanismus.

Vismodegib: Ein klinisch zugelassenes Hedgehog-Weghemmstoff zur Behandlung von Basalzellkarzinom.

Sonidegib: Ähnlich wie Vismodegib, wird zur Behandlung von fortgeschrittenem Basalzellkarzinom eingesetzt.

Einzigartigkeit von JK184

This compound ist einzigartig in seiner Doppelfunktion, den Hedgehog-Weg zu hemmen und Immunantworten zu modulieren. Diese Doppelfunktionalität macht es zu einem vielversprechenden Kandidaten für Kombinationstherapien, die Immuncheckpoint-Inhibitoren und chimäre Antigenrezeptor-T-Zellen verwenden .

Eigenschaften

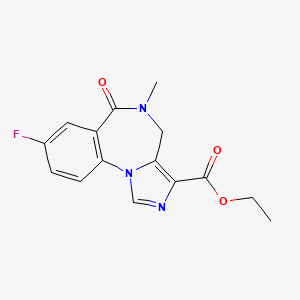

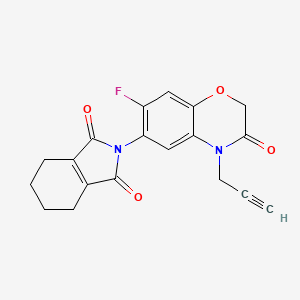

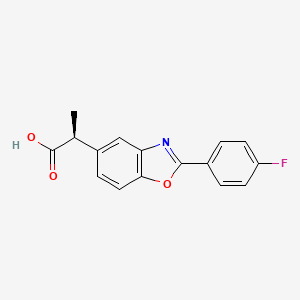

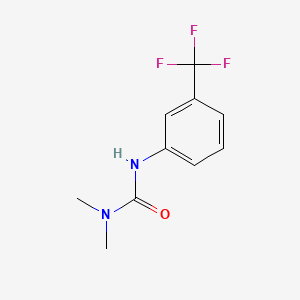

IUPAC Name |

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXIPOUVGDTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360042 | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315703-52-7 | |

| Record name | JK184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JK184 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.